molecular formula C17H16Br2N2O3 B12000570 N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B12000570
M. Wt: 456.1 g/mol
InChI Key: XSHOSYQUNNNZMQ-AWQFTUOYSA-N
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Description

N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, methoxy, and phenoxy groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 3,5-dibromo-4-methoxybenzaldehyde with 2-(3-methylphenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific combination of bromine, methoxy, and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16Br2N2O3

Molecular Weight

456.1 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H16Br2N2O3/c1-11-4-3-5-13(6-11)24-10-16(22)21-20-9-12-7-14(18)17(23-2)15(19)8-12/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

XSHOSYQUNNNZMQ-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC)Br

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)OC)Br

Origin of Product

United States

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